4-Aminomethyl-3-chloro-phenol hydrochloride
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Overview
Description
4-Aminomethyl-3-chloro-phenol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of phenol, characterized by the presence of an aminomethyl group and a chlorine atom attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-3-chloro-phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorophenol as the starting material.
Aminomethylation: The 3-chlorophenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-3-chloro-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-Aminomethyl-3-chloro-phenol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-3-chloro-phenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenolic and chloro groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-2-chloro-phenol hydrochloride: Similar structure but with the chlorine atom in a different position.
4-Aminomethyl-3-bromo-phenol hydrochloride: Similar structure but with a bromine atom instead of chlorine.
4-Aminomethyl-3-fluoro-phenol hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Aminomethyl-3-chloro-phenol hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both the aminomethyl and chloro groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
4-(aminomethyl)-3-chlorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPTROALRFQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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